molecular formula C13H28Cl2N2 B2759916 3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride CAS No. 2470440-41-4

3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride

Cat. No.: B2759916
CAS No.: 2470440-41-4
M. Wt: 283.28
InChI Key: FUIQZUISUZUUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride is a chemical compound with the molecular formula C13H26N2.2ClH. It is a derivative of piperidine, a heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride typically involves the reaction of 3,5-dimethylpiperidine with piperidin-3-ylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, making it a valuable tool in pharmacological research .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylpiperidine
  • 3,5-Dimethylpiperidine
  • 1-(Piperidin-3-ylmethyl)piperidine

Uniqueness

3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications .

Properties

IUPAC Name

3,5-dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-11-6-12(2)9-15(8-11)10-13-4-3-5-14-7-13;;/h11-14H,3-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIQZUISUZUUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2CCCNC2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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